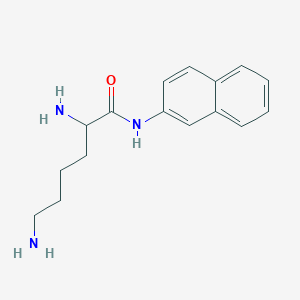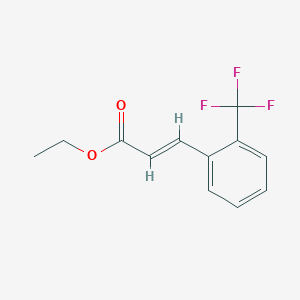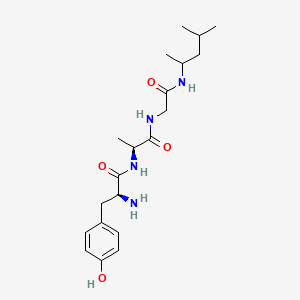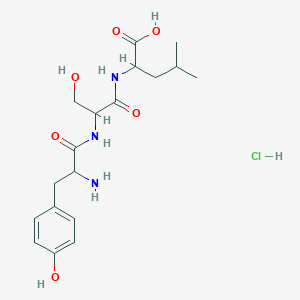
5-Fluoro-2-phenoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-fluoro-2-phénoxybenzoïque est un composé organique de formule moléculaire C13H9FO3. Il s'agit d'un dérivé de l'acide benzoïque, où l'atome d'hydrogène en position 5 du cycle benzénique est remplacé par un atome de fluor, et l'atome d'hydrogène en position 2 est remplacé par un groupe phénoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-fluoro-2-phénoxybenzoïque peut être réalisée par plusieurs méthodes. Une approche courante implique la fluoration nucléophile des 1-arylbenziodoxolones en utilisant des sels de fluorure dans des solvants aprotiques polaires . Une autre méthode implique la stratégie de désaromatisation-réaromatisation, où les phénols sont convertis en fluorures de benzoyle et en acides benzoïques en conditions basiques .
Méthodes de production industrielle
Les méthodes de production industrielle de l'acide 5-fluoro-2-phénoxybenzoïque impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Ces méthodes peuvent inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour isoler efficacement le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-fluoro-2-phénoxybenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants ou autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de fluor ou le groupe phénoxy est remplacé par d'autres substituants.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une variété d'acides benzoïques substitués ou de dérivés phénoxy.
4. Applications de la recherche scientifique
L'acide 5-fluoro-2-phénoxybenzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-fluoro-2-phénoxybenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à des modifications des processus cellulaires. Par exemple, il peut interférer avec la synthèse des acides nucléiques ou la fonction des protéines, entraînant des effets cytotoxiques sur les cellules cancéreuses .
Applications De Recherche Scientifique
5-Fluoro-2-phenoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with nucleic acid synthesis or protein function, resulting in cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-fluoro-3-phénoxybenzoïque
- Acide 2-fluoro-5-nitrobenzoïque
- Dérivés de la 5-fluoro-2-oxindole
Unicité
L'acide 5-fluoro-2-phénoxybenzoïque est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et une puissance différentes dans diverses applications .
Propriétés
Formule moléculaire |
C13H9FO3 |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
5-fluoro-2-phenoxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Clé InChI |
QHVIOMQEWXJNFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)



![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)

![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)
